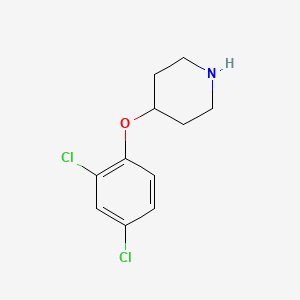
4-(2,4-Dichlorophenoxy)piperidine
描述
4-(2,4-Dichlorophenoxy)piperidine is a synthetic organic compound that belongs to the family of phenoxy herbicides. It has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which consists of a piperidine ring attached to a 2,4-dichlorophenoxy group. This structure imparts specific chemical and biological properties to the compound, making it useful in various applications.
准备方法
The synthesis of 4-(2,4-Dichlorophenoxy)piperidine typically involves the reaction of 2,4-dichlorophenol with piperidine under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by the addition of piperidine to form the desired product . The reaction is usually carried out in an organic solvent, such as ethanol or acetone, at elevated temperatures to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a highly pure form.
化学反应分析
4-(2,4-Dichlorophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
4-(2,4-Dichlorophenoxy)piperidine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in the preparation of more complex compounds.
Biology: In biological research, this compound is used to study the effects of phenoxy herbicides on living organisms. It is also employed in the development of new herbicides and pesticides.
Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. It is also employed in the synthesis of various specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,4-Dichlorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. In the case of its herbicidal activity, the compound acts by disrupting the normal growth and development of plants. It interferes with the synthesis of essential proteins and enzymes, leading to the death of the target plants .
In medicinal applications, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
4-(2,4-Dichlorophenoxy)piperidine can be compared with other similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenoxybutyric acid (2,4-DB). These compounds share a similar phenoxy structure but differ in their side chains and overall chemical properties .
2,4-Dichlorophenoxyacetic acid (2,4-D): This compound is a widely used herbicide that is structurally similar to this compound. it contains an acetic acid side chain instead of a piperidine ring. 2,4-D is known for its effectiveness in controlling broadleaf weeds in various crops.
2,4-Dichlorophenoxybutyric acid (2,4-DB): This compound is another phenoxy herbicide with a butyric acid side chain. It is used in agriculture to control weeds in crops such as cereals and soybeans. Like 2,4-D, it shares a similar mode of action with this compound but differs in its chemical structure and specific applications.
The uniqueness of this compound lies in its piperidine ring, which imparts distinct chemical and biological properties compared to other phenoxy herbicides. This structural difference allows for unique interactions with molecular targets and pathways, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINVQNFMLVRDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299348 | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-06-2 | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2-Fluoro-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B7805895.png)
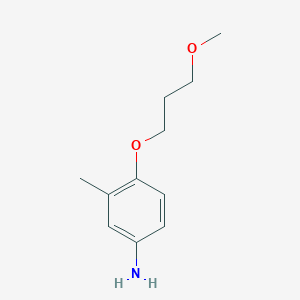

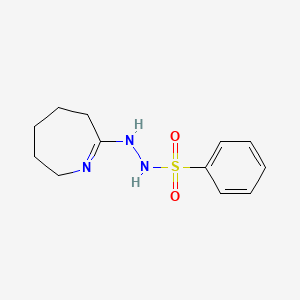
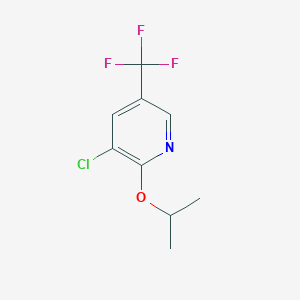
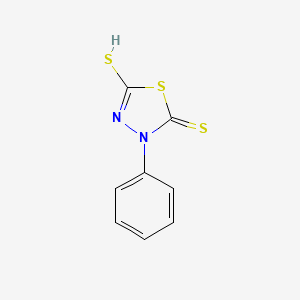
![4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile](/img/structure/B7805934.png)
![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl](/img/structure/B7805942.png)


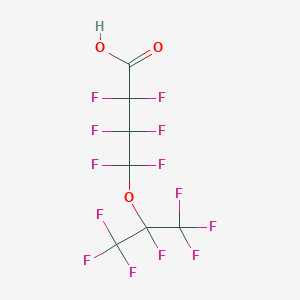
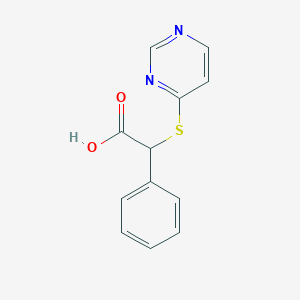
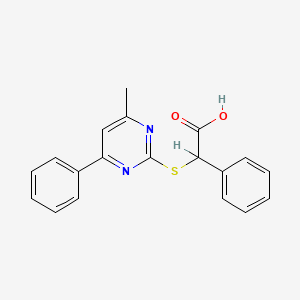
![2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7806000.png)
